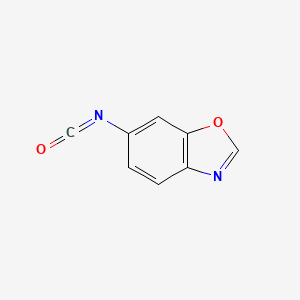
6-Isocyanato-1,3-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Isocyanato-1,3-benzoxazole is a heterocyclic aromatic compound that features an isocyanate group attached to a benzoxazole ring Benzoxazole itself is a bicyclic compound consisting of a benzene ring fused to an oxazole ring
Métodos De Preparación
The synthesis of 6-Isocyanato-1,3-benzoxazole typically involves the reaction of 2-aminophenol with phosgene or its derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate isocyanate, which then cyclizes to form the benzoxazole ring. Industrial production methods often employ safer alternatives to phosgene, such as triphosgene, to minimize the associated hazards.
Análisis De Reacciones Químicas
6-Isocyanato-1,3-benzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Oxidation and Reduction: The benzoxazole ring can undergo oxidation and reduction reactions, although these are less common.
Common reagents used in these reactions include amines, alcohols, and various catalysts to facilitate the desired transformations. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6-Isocyanato-1,3-benzoxazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents
Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its reactive isocyanate group.
Biological Studies: Researchers use it to study enzyme inhibition and protein modification, leveraging its ability to form stable covalent bonds with nucleophilic residues in proteins.
Mecanismo De Acción
The mechanism by which 6-Isocyanato-1,3-benzoxazole exerts its effects involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the amino groups in proteins. This covalent modification can alter the function of the target proteins, leading to various biological effects. The benzoxazole ring itself can interact with biological targets through π-π stacking and hydrogen bonding interactions .
Comparación Con Compuestos Similares
6-Isocyanato-1,3-benzoxazole can be compared to other benzoxazole derivatives, such as:
2-Aminobenzoxazole: Similar in structure but lacks the reactive isocyanate group, making it less versatile in chemical reactions.
6-Chloro-1,3-benzoxazole: Contains a chloro substituent instead of an isocyanate group, leading to different reactivity and applications
The uniqueness of this compound lies in its isocyanate group, which provides a reactive site for various chemical transformations and biological interactions.
Propiedades
Fórmula molecular |
C8H4N2O2 |
|---|---|
Peso molecular |
160.13 g/mol |
Nombre IUPAC |
6-isocyanato-1,3-benzoxazole |
InChI |
InChI=1S/C8H4N2O2/c11-4-9-6-1-2-7-8(3-6)12-5-10-7/h1-3,5H |
Clave InChI |
IDTYCGVPBHTJHU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1N=C=O)OC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















